N-CYCLOPENTYL-4-[(E)-3-PHENYL-2-PROPENYL]TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE
Description
N-CYCLOPENTYL-4-[(E)-3-PHENYL-2-PROPENYL]TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by a cyclopentyl group, a phenyl group, and a tetrahydropyrazinecarbothioamide moiety, making it a subject of interest in organic chemistry and pharmacology.
Properties
IUPAC Name |
N-cyclopentyl-4-[(E)-3-phenylprop-2-enyl]piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3S/c23-19(20-18-10-4-5-11-18)22-15-13-21(14-16-22)12-6-9-17-7-2-1-3-8-17/h1-3,6-9,18H,4-5,10-16H2,(H,20,23)/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIFVVSQZWDKWCN-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=S)N2CCN(CC2)CC=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)NC(=S)N2CCN(CC2)C/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOPENTYL-4-[(E)-3-PHENYL-2-PROPENYL]TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Tetrahydropyrazine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Cyclopentyl Group: This step often involves alkylation reactions using cyclopentyl halides in the presence of a strong base.
Attachment of the Phenyl Group: This is usually done through a Friedel-Crafts alkylation or acylation reaction.
Formation of the Carbothioamide Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-CYCLOPENTYL-4-[(E)-3-PHENYL-2-PROPENYL]TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol or thioether using reducing agents like lithium aluminum hydride.
Substitution: The phenyl and cyclopentyl groups can undergo electrophilic or nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-CYCLOPENTYL-4-[(E)-3-PHENYL-2-PROPENYL]TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-CYCLOPENTYL-4-[(E)-3-PHENYL-2-PROPENYL]TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the transcription and translation of genes related to its biological activity.
Comparison with Similar Compounds
N-CYCLOPENTYL-4-[(E)-3-PHENYL-2-PROPENYL]TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: this compound shares structural similarities with other pyrazinecarbothioamide derivatives.
Uniqueness: The presence of the cyclopentyl and phenyl groups, along with the specific configuration of the tetrahydropyrazine ring, gives this compound unique chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
